molecular formula C14H12O2 B1220517 (3R,4R)-3,4-dihydrophenanthrene-3,4-diol CAS No. 77123-17-2

(3R,4R)-3,4-dihydrophenanthrene-3,4-diol

Cat. No.: B1220517
CAS No.: 77123-17-2
M. Wt: 212.24 g/mol
InChI Key: FOTICWSJABVKPW-OCCSQVGLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4R)-3,4-Dihydrophenanthrene-3,4-diol is a stereospecific dihydroxy derivative of phenanthrene, characterized by hydroxyl groups at the 3R and 4R positions on its partially saturated aromatic ring system. This compound is enzymatically synthesized via the action of naphthalene 1,2-dioxygenase (NDO), which hydroxylates phenanthrene with extreme regio- and stereoselectivity . The enzymatic process selectively targets carbons closest to the enzyme’s mononuclear iron center, yielding the (3R,4R)-diol as a minor product compared to the (3S,4R) diastereomer under certain conditions (Fig. 3B in ). Its molecular formula is C₁₄H₁₂O₂, with a molecular weight of 212.24 g/mol. The compound’s stereochemistry and aromatic framework make it relevant in studies of enzymatic catalysis, environmental biodegradation, and synthetic organic chemistry.

Scientific Research Applications

Chemical Properties and Structure

(3R,4R)-3,4-dihydrophenanthrene-3,4-diol is a polycyclic aromatic compound characterized by two hydroxyl groups on a phenanthrene backbone. Its unique stereochemistry allows it to participate in various biological and chemical processes. The compound exists as an enantiomer to (3S,4S)-3,4-dihydrophenanthrene-3,4-diol, which has been studied for its metabolic pathways and biological interactions.

Environmental Science

The compound plays a crucial role in the biotransformation of polycyclic aromatic hydrocarbons (PAHs), such as phenanthrene. It is involved in microbial degradation processes that help in the detoxification of environmental pollutants. Research indicates that this compound can serve as a biomarker for PAH exposure and metabolism in humans. For instance, studies have quantified dihydrodiol metabolites in the urine of smokers to understand the impact of PAHs on human health .

Application AreaKey Findings
Biomarker for PAH Detected in urine samples; indicates exposure to phenanthrene and other PAHs.
Microbial Degradation Participates in enzymatic reactions that convert PAHs into less harmful substances.

Pharmacology

In pharmacological research, this compound has shown potential as a candidate for drug development due to its biological activity. Studies have indicated that it may influence oxidative stress pathways and contribute to understanding carcinogenic processes associated with PAHs .

Pharmacological AspectObservations
Oxidative Stress May interact with biological systems affecting oxidative stress pathways.
Carcinogenicity Investigated for its role in the metabolism of carcinogenic compounds.

Nanotechnology

Recent advancements have highlighted the use of polyphenol-containing nanoparticles for biomedical applications. This compound could be integrated into nanoparticle formulations due to its structural properties and biological activity. These nanoparticles have shown promise in drug delivery systems and therapeutic applications due to their ability to interact with biological molecules effectively .

Nanotechnology ApplicationBenefits
Drug Delivery Systems Enhances bioavailability and targeted delivery of therapeutic agents.
Therapeutic Applications Potential use in cancer therapy and bioimaging due to unique properties.

Case Study 1: Urinary Biomarkers in Smokers

A study conducted on smokers quantified dihydrodiol metabolites of phenanthrene in urine samples. The results indicated significant differences in metabolite ratios between smokers and non-smokers, suggesting that this compound could serve as an effective biomarker for exposure assessment .

Case Study 2: Polyphenol Nanoparticles

Research into polyphenol-containing nanoparticles demonstrated their versatility in biomedical applications. The integration of compounds like this compound into these nanoparticles could enhance their therapeutic efficacy against cancer cells while minimizing toxicity .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for achieving high stereochemical purity of (3R,4R)-3,4-dihydrophenanthrene-3,4-diol?

  • Methodological Answer : High stereochemical purity can be attained via catalytic hydrogenolysis of benzyl-protected precursors. For example, hydrogenolysis of (3R,4R)-1-benzyl-3,4-dihydrophenanthrene-3,4-diol using 10% Pd/C under H₂ in anhydrous methanol preserves configuration, yielding the diol with >98% enantiomeric excess. Purification via reversed-phase HPLC removes stereoisomeric impurities. Nucleophilic substitution in aprotic solvents (e.g., DMSO) with hindered bases like DIPEA further minimizes racemization during intermediate steps .

Q. How can NMR spectroscopy confirm the stereochemistry of this compound?

  • Methodological Answer : Vicinal diol stereochemistry is determined via ¹H NMR coupling constants (³J). For (3R,4R) configurations, trans-diaxial coupling yields ³J ≈ 10.5 Hz, whereas cis-diols exhibit lower values (~2–3 Hz). Per-O-acetylation enhances resolution; acetate derivatives of 2,3-trans-3,4-cis diols show distinct splitting patterns (e.g., ³J₃,4 = 3.1 Hz for cis vs. 10.5 Hz for trans). This approach aligns with flavan-3,4-diol structural studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in oxidative stability reports for this compound under varying catalytic conditions?

  • Methodological Answer : Contradictions may stem from catalyst or solvent variability. Controlled studies should:

  • Use oxygen-free environments with chelators (e.g., EDTA) to eliminate trace metal interference.
  • Test stability across pH gradients (3–11) to identify acid/base-driven decomposition.
  • Employ HPLC-MS to track degradation products (e.g., quinone derivatives).
  • Isotopic labeling (e.g., D₂O vs. H₂O) clarifies proton-transfer mechanisms in oxidation pathways .

Q. Why does the (3R,4R) configuration prevent enzymatic degradation by cis-3,4-dihydrophenanthrene-3,4-diol dehydrogenase?

  • Methodological Answer : cis-3,4-Dihydrophenanthrene-3,4-diol dehydrogenase (EC 1.3.1.49) shows strict geometric specificity for cis-diols. Experimental validation includes:

  • Incubating radiolabeled (3R,4R)-diol with NAD⁺ and monitoring NADH formation at 340 nm.
  • LC-MS analysis confirming unmodified substrate post-incubation.
  • Molecular docking simulations revealing steric clashes between the enzyme’s active site and the (3R,4R) diastereomer .

Q. What protective group strategies enhance this compound stability during multistep synthesis?

  • Methodological Answer : Acetyl (Ac) and tert-butyldimethylsilyl (TBDMS) groups are effective:

  • Acetylation : React with acetic anhydride/pyridine (1:2 ratio) at 0°C for 2 hours.
  • Silylation : Use TBDMS-Cl/imidazole in DMF (24 hours, rt).
  • Deprotection: Ac groups are removed with NH₃/MeOH (1:4); TBDMS with TBAF/THF.
    These strategies prevent diol oxidation during cross-coupling reactions .

Comparison with Similar Compounds

The structural and functional uniqueness of (3R,4R)-3,4-dihydrophenanthrene-3,4-diol is best understood through comparisons with related diols, including tetrahydrofuran-diols, pyrrolidine-diols, and sugar-derived polyols. Key distinctions lie in stereochemistry, backbone structure, and synthetic methodologies.

Tetrahydrofuran-Diol Derivatives

  • Example : (2R,3R,4R,5S)-2-(Dihydroxymethyl)-5-methyltetrahydrofuran-3,4-diol
    • Molecular Formula : C₆H₁₂O₅
    • Molecular Weight : 164.16 g/mol
    • Synthesis : Prepared via amination of sugar-derived tetrahydrofuran precursors using Amberlyst 15 and THF-hydrazone, yielding hygroscopic white foams .
    • Key Differences :
  • Backbone : Saturated tetrahydrofuran ring vs. partially aromatic dihydrophenanthrene.
  • Functionality : Contains a methyl group and hydroxymethyl substituent, unlike the purely aromatic hydroxylation in the target compound.
  • Applications : Used in carbohydrate chemistry and as chiral building blocks for pharmaceuticals .

Pyrrolidine-Diol Derivatives

  • Example: (3R,4R)-Pyrrolidine-3,4-diol Molecular Formula: C₄H₉NO₂ Molecular Weight: 119.12 g/mol Synthesis: Obtained via hydrogenolysis of (3R,4R)-1-benzyl-3,4-pyrrolidinediol using 10% Pd/C in anhydrous MeOH . Key Differences:
  • Backbone : Five-membered saturated pyrrolidine ring vs. fused aromatic rings.
  • Stereochemistry : The (3R,4R) configuration is analogous but lacks aromatic conjugation.
  • Applications : Intermediate in nucleic acid analog synthesis (e.g., DNA lesions) .

Sugar-Derived Polyhydroxylated Compounds

  • Example: (2R,3R,4R)-3,4-Dihydroxy-2-(hydroxymethyl)pyrrolidine Molecular Formula: C₅H₁₁NO₃ Molecular Weight: 133.15 g/mol Synthesis: Chemoenzymatic routes involving reductive amination and HPLC purification . Key Differences:
  • Backbone : Pyrrolidine with hydroxymethyl and hydroxyl groups vs. aromatic diol.
  • Functionality : Exhibits dual hydroxyl and amine groups, enabling glycosidase inhibition .

Cyclic Ether Diols

  • Example : cis-Tetrahydrofuran-3,4-diol (1,4-Anhydroerythritol)
    • Molecular Formula : C₄H₈O₃
    • Molecular Weight : 104.10 g/mol
    • Synthesis : Derived from erythritol dehydration .
    • Key Differences :
  • Backbone : Simple tetrahydrofuran vs. complex dihydrophenanthrene.
  • Applications : Solvent in organic synthesis and precursor for biodegradable polymers .

Data Tables

Table 2: Stereochemical and Functional Comparison

Compound Backbone Structure Stereochemistry Functional Groups Aromaticity
This compound Dihydrophenanthrene 3R,4R Two phenolic -OH Partially aromatic
(3R,4R)-Pyrrolidine-3,4-diol Pyrrolidine 3R,4R Two -OH, one NH Non-aromatic
(2R,3R,4R,5S)-Tetrahydrofuran-3,4-diol Tetrahydrofuran 2R,3R,4R,5S Two -OH, one CH₂OH Non-aromatic
cis-Tetrahydrofuran-3,4-diol Tetrahydrofuran 3R,4S Two -OH Non-aromatic

Properties

CAS No.

77123-17-2

Molecular Formula

C14H12O2

Molecular Weight

212.24 g/mol

IUPAC Name

(3R,4R)-3,4-dihydrophenanthrene-3,4-diol

InChI

InChI=1S/C14H12O2/c15-12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)14(12)16/h1-8,12,14-16H/t12-,14+/m1/s1

InChI Key

FOTICWSJABVKPW-OCCSQVGLSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2C(C(C=C3)O)O

Isomeric SMILES

C1=CC=C2C(=C1)C=CC3=C2[C@H]([C@@H](C=C3)O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(C(C=C3)O)O

Key on ui other cas no.

77123-17-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(3R,4R)-3,4-dihydrophenanthrene-3,4-diol
(3R,4R)-3,4-dihydrophenanthrene-3,4-diol
(3R,4R)-3,4-dihydrophenanthrene-3,4-diol
(3R,4R)-3,4-dihydrophenanthrene-3,4-diol
(3R,4R)-3,4-dihydrophenanthrene-3,4-diol
(3R,4R)-3,4-dihydrophenanthrene-3,4-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.